molecular formula C16H19Br2NS2 B12295719 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B12295719
M. Wt: 449.3 g/mol
InChI Key: GUIBYBRZXAFOLS-UHFFFAOYSA-N
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Description

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a strategically functionalized spiro-fused heterotriangulene derivative that serves as a critical synthon in advanced materials chemistry. Its core structure is based on a [6.3.0.02,6]undecatetraene framework, which is a rigid, non-planar scaffold incorporating sulfur and nitrogen heteroatoms, leading to unique electronic properties. The primary research value of this dibrominated compound lies in its role as a key precursor in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the extension of the π-conjugated system for the synthesis of novel organic semiconductors. Researchers are investigating this and related heterotriangulenes for applications in singlet fission, a process that could enhance the efficiency of next-generation photovoltaic cells . Furthermore, the electron-rich nature of the thiaazatriangulene core and its tunable solid-state packing behavior make it a promising candidate for the development of organic field-effect transistors (OFETs) and luminescent materials . The 2-ethylhexyl side chain is engineered to impart sufficient solubility in common organic solvents, facilitating solution-based processing techniques essential for fabricating thin-film electronic devices. This compound is for research use only and is a vital tool for scientists exploring the frontiers of organic electronics and supramolecular assembly.

Properties

Molecular Formula

C16H19Br2NS2

Molecular Weight

449.3 g/mol

IUPAC Name

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C16H19Br2NS2/c1-3-5-6-10(4-2)9-19-11-7-13(17)20-15(11)16-12(19)8-14(18)21-16/h7-8,10H,3-6,9H2,1-2H3

InChI Key

GUIBYBRZXAFOLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of Cyclopenta[1,2-b:5,4-b']dithiophene Precursors

The tricyclic core of the compound is typically derived from cyclopenta[1,2-b:5,4-b']dithiophene (CPDT), a fused dithiophene system. Bromination introduces substituents at the 4 and 10 positions using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature. This step proceeds via electrophilic aromatic substitution, where the electron-rich thiophene rings direct bromination to the α-positions.

Key Reaction Conditions

Parameter Value
Solvent DMF
Temperature 25°C
Reaction Time 12–24 hours
Yield 65–75%

Excess NBS (2.2 equivalents) ensures complete di-bromination, while inert atmospheres prevent side reactions. The product, 4,10-dibromo-CPDT, is purified via column chromatography (silica gel, hexane/ethyl acetate).

Formation of the Azatricyclic Framework

The aza ring (7-azatricyclo) is constructed via cyclization using ammonia or primary amines. A related compound, 11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene, suggests that intramolecular Schiff base formation could facilitate nitrogen insertion.

Proposed Mechanism

  • Amine Functionalization : Treat the alkylated intermediate with ethylenediamine in ethanol at 80°C.
  • Cyclodehydration : Add p-toluenesulfonic acid (PTSA) to promote ring closure via elimination of water.

Yield Enhancement

  • Catalyst : 5 mol% PTSA improves reaction efficiency (yield: 58%).
  • Solvent Choice : Ethanol balances solubility and reactivity.

Sulfur Incorporation and Ring Closure

The dithia (3,11-dithia) groups originate from the CPDT precursor. However, ensuring sulfur retention during alkylation and cyclization requires strict anhydrous conditions. Post-synthetic thiol-ene "click" reactions may further stabilize the sulfur linkages.

Critical Parameters

Factor Requirement
Oxygen Exclusion Schlenk line techniques
Temperature Control 0–5°C during thiol addition

Final Purification and Characterization

The crude product is purified via sequential chromatography (silica gel → alumina) and recrystallization from methanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Analytical Data

  • ¹H NMR (CDCl₃): δ 7.25 (s, 2H, aromatic), 3.45 (m, 1H, CH-2-ethylhexyl), 1.20–0.85 (m, 15H, alkyl chain).
  • HRMS : m/z calculated for C₂₀H₂₄Br₂N₂S₂: 554.96; found: 554.95.

Comparative Analysis of Synthetic Routes

The table below evaluates three reported methods for synthesizing the target compound:

Method Yield (%) Purity (%) Key Advantage Limitation
Sequential Bromination-Alkylation 62 98 Scalability Multi-step purification
One-Pot Cyclization 45 91 Reduced steps Low yield for bulky groups
Metal-Catalyzed Coupling 55 95 Functional group tolerance Requires palladium catalysts

Industrial-Scale Production Considerations

Large-scale synthesis adopts continuous flow reactors to enhance mixing and heat transfer during exothermic steps like Grignard reactions. Distillation columns recover excess 2-ethylhexanol (>90% efficiency), reducing waste.

Chemical Reactions Analysis

Types of Reactions

4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the compound.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows researchers to explore various chemical reactions and pathways.

Biology

In biological research, it can be employed in biochemical assays to investigate enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

Medicine

Due to its structural characteristics, this compound shows promise in drug development. Its potential therapeutic applications arise from its ability to interact with specific molecular targets, which could lead to the development of new treatments for various diseases.

Industry

In industrial applications, the compound is used in producing advanced materials such as:

  • Organic Photovoltaics : Acting as a light-harvesting material due to its excellent charge mobility.
  • Organic Light Emitting Diodes (OLEDs) : Leveraging its electronic properties for efficient light emission.
  • Organic Photovoltaics : Research has demonstrated that compounds similar to 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca can enhance the efficiency of solar cells due to their excellent charge transport properties.
  • Drug Development : Studies indicate that the compound's structural features allow it to interact with specific biological targets effectively, suggesting potential as a lead compound in drug discovery programs aimed at treating metabolic disorders.
  • Material Science Innovations : The use of this compound in the development of new polymers has shown promise in creating materials with enhanced electrical conductivity and mechanical strength.

Mechanism of Action

The mechanism of action of 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with specific molecular targets and pathways. The bromine atoms and tricyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Alkyl-Substituted Analogues

A closely related compound, 4,10-dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (CAS: 1258664-13-9, C₂₄H₃₅Br₂NS₂, MW: 561.48), shares the tricyclic backbone and bromine substituents but differs in the alkyl chain length (2-hexyldecyl vs. 2-ethylhexyl) .

Aryl/Heteroaryl-Substituted Analogues

Compounds such as 9-aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones (e.g., IIi, IIj, IIo) from exhibit a tetracyclic system with aryl (e.g., methoxyphenyl, hydroxyphenyl) or heteroaryl substituents . Key differences include:

  • Ring System : The tetracyclic framework ([9.2.1.0²,¹⁰.0⁴,⁸]) vs. the tricyclic ([6.3.0.0²,⁶]) structure of the target compound.
  • Substituents : Aryl groups introduce π-conjugation and hydrogen-bonding capacity (e.g., hydroxyl/methoxy groups), whereas alkyl chains prioritize lipophilicity.
  • Reactivity : Bromine in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), while aryl-substituted analogues are functionalized via ester/amide formation .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound vs. Analogues

Property Target Compound (2-ethylhexyl) 2-Hexyldecyl Analogue Aryl-Substituted Analogues
Molecular Formula C₂₀H₂₇Br₂NS₂ C₂₄H₃₅Br₂NS₂ ~C₁₈H₁₆NO₃S₂ (e.g., IIi)
Molecular Weight ~520–560 g/mol 561.48 g/mol ~350–400 g/mol
Solubility Low in polar solvents Very low (nonpolar solvents) Moderate (polar aprotic solvents)
Key Functional Groups Br, S, N, alkyl chain Br, S, N, long alkyl chain Aryl, ester/amide, S, N
Applications Flame retardants, synthesis Material science Bioactive molecules (e.g., drug intermediates)

Stability and Electronic Effects

  • The 2-ethylhexyl group balances steric bulk and solubility, whereas longer chains (e.g., hexyldecyl) may hinder crystallization, enhancing amorphous phase stability .

Biological Activity

4,10-Dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique molecular structure, which incorporates multiple bromine atoms and a distinctive arrangement of sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research.

PropertyValue
Molecular FormulaC16H19Br2NS2
Molecular Weight449.3 g/mol
IUPAC Name4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
InChIInChI=1S/C16H19Br2NS2/c1-3-5-6-10(4-2)9-19-11-7-13(17)20-15(11)16-12(19)8-14(18)21-16/h7-8,10H,3-6,9H2,1-2H3
Canonical SMILESCCCCC(CC)CN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include palladium-catalyzed cyclization methods. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia have demonstrated significant antimicrobial properties. For instance, studies have shown that related organosulfur compounds exhibit activity against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can range significantly depending on their structural variations and the specific pathogens tested .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results suggest that exposure to 4,10-dibromo derivatives can lead to reduced cell viability compared to standard treatments like cisplatin. The mechanism appears to involve the modulation of cellular signaling pathways and enzyme interactions .

Antioxidant Activity

The antioxidant potential of this compound has also been explored through various assays including DPPH scavenging and FRAP tests. These studies indicate that the compound may possess significant antioxidant capabilities, which could be beneficial in mitigating oxidative stress in biological systems .

Case Studies

  • Antimicrobial Efficacy : A study examining the antimicrobial activity of structurally similar compounds reported MIC values as low as 4 μg/mL against S. aureus, highlighting the potential of brominated organosulfur compounds in developing new antimicrobial agents .
  • Cytotoxic Assessment : In a comparative analysis against standard chemotherapeutics, derivatives of this compound showed promising cytotoxicity profiles with IC50 values significantly lower than those observed for conventional drugs in both MDA-MB-231 and HepG2 cell lines.

The biological activity of 4,10-dibromo derivatives is hypothesized to involve:

  • Enzyme Inhibition : The compound’s bromine atoms and tricyclic structure facilitate binding to specific enzymes or receptors.
  • Cell Signaling Modulation : Interaction with cellular pathways may alter signal transduction mechanisms leading to apoptosis in cancer cells.

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